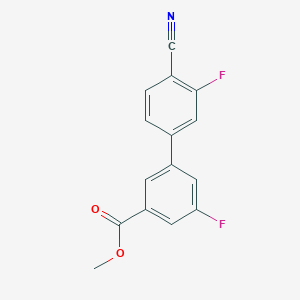

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate

Description

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate (CAS: 1393441-84-3) is a fluorinated aromatic ester with a biphenyl backbone. The compound features a cyano group at the 4-position and fluorine atoms at the 3- and 5-positions of the phenyl rings, contributing to its unique electronic and steric properties. It is synthesized via coupling reactions involving fluorinated benzoic acid derivatives and cyanophenyl intermediates, as evidenced by its structural analogs in pharmaceutical research . This compound is often used as a precursor in medicinal chemistry, particularly for developing bioactive molecules with anticoagulant or kinase inhibitory activity .

Properties

IUPAC Name |

methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NO2/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-18)14(17)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMXLRNROLYNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H9F2NO2

- Molecular Weight : 273.23 g/mol

- IUPAC Name : Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate

- Canonical SMILES :

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)F

The compound features a rigid core that includes a phenyl ring substituted with both a cyano group and fluorine atoms, contributing to its unique chemical reactivity and potential applications.

Pharmaceutical Applications

This compound has been identified as a promising intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it valuable in drug discovery processes.

- Mechanism of Action : The compound may influence molecular targets such as enzymes or receptors, leading to desired biological responses. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and metabolic stability.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines through targeted interactions with cellular pathways.

Material Science Applications

In material science, this compound is utilized in the development of advanced materials due to its thermal stability and unique optical properties.

- Polymer Chemistry : The compound can be used as a monomer for synthesizing fluorinated polymers, which are known for their chemical resistance and thermal stability. Such polymers find applications in coatings, adhesives, and electronic materials.

Data Table: Comparison of Fluorinated Polymers

| Property | Polymer A | Polymer B | This compound |

|---|---|---|---|

| Thermal Stability | High | Moderate | Very High |

| Chemical Resistance | Excellent | Good | Excellent |

| Optical Clarity | Moderate | High | High |

Agrochemical Applications

The compound's properties also make it suitable for applications in agrochemicals, particularly as an intermediate in the synthesis of pesticides.

- Pesticide Development : Fluorinated compounds are often more effective due to their enhanced biological activity. This compound can serve as a precursor for developing new herbicides or insecticides that exhibit improved efficacy and reduced environmental impact.

Analytical Chemistry

The unique spectral properties of this compound make it useful in analytical chemistry, particularly in methods such as HPLC (High Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance).

Case Study: HPLC Method Development

A study demonstrated the use of this compound as a standard for calibrating HPLC methods due to its distinct retention time and peak characteristics, facilitating the analysis of complex mixtures .

Mechanism of Action

The mechanism by which Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Fluorobenzoates

Methyl 2-cyano-5-fluorobenzoate (CAS: 606080-43-7)

- Structural Differences: The cyano group is at the 2-position instead of the 4-position, and only one fluorine atom is present at the 5-position.

Methyl 3-cyano-4-fluorobenzoate (CAS: 676602-31-6)

- Structural Differences: The cyano and fluorine substituents are swapped (3-cyano, 4-fluoro vs. 4-cyano, 3-fluoro).

- Impact : Differences in dipole moments and hydrogen-bonding capacity, which may influence solubility and crystallization behavior .

Methyl 3-(4-aminophenyl)-5-fluorobenzoate (CAS: 1334499-98-7)

- Structural Differences: The cyano group is replaced with an amino group (-NH₂).

Halogenated Derivatives

Methyl 3-(bromomethyl)-5-fluorobenzoate

- Structural Differences: A bromomethyl (-CH₂Br) group replaces the 4-cyano-3-fluorophenyl moiety.

Methyl 3-(chloromethyl)-5-fluorobenzoate (CID: 72214779)

Biphenyl and Heterocyclic Analogs

4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid (CAS: 1260811-82-2)

- Structural Differences : The ester group (-COOCH₃) is replaced with a carboxylic acid (-COOH).

Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate (CAS: 1314987-71-7)

Physicochemical Properties

- Solubility: The presence of cyano and fluorine groups generally reduces aqueous solubility but enhances lipid permeability, critical for blood-brain barrier penetration in CNS-targeted drugs .

- Thermal Stability: Fluorinated biphenyl esters, such as 4-cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, exhibit nematic liquid crystalline phases due to their rigid, planar structures .

Biological Activity

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 273.2343 g/mol. The compound features a rigid core structure with two fluorine atoms and a cyano group, which significantly influence its chemical behavior and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability. This makes the compound a candidate for further investigation in drug discovery, particularly in targeting specific pathways involved in disease processes .

Antimicrobial and Antiparasitic Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiparasitic activity. For instance, studies have shown that modifications in the structural components can lead to enhanced efficacy against pathogens such as Plasmodium falciparum, the causative agent of malaria .

- Case Study : A derivative of the compound demonstrated a reduction in parasitemia in mouse models, indicating its potential as an antimalarial agent. The study highlighted the balance between aqueous solubility and metabolic stability as crucial factors influencing efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits toxicity at high concentrations, moderate doses may be effective without significant adverse effects on normal cells .

Research Findings

A summary of recent findings related to this compound is presented in the following table:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.